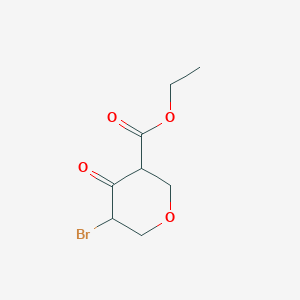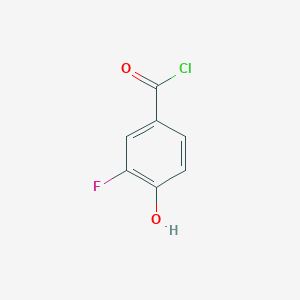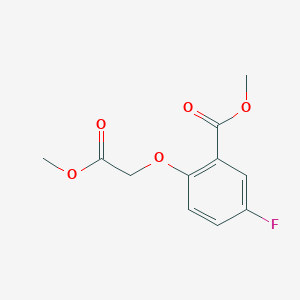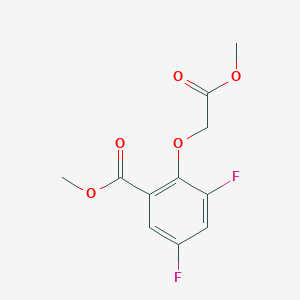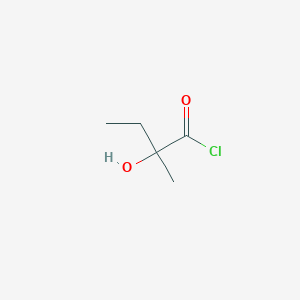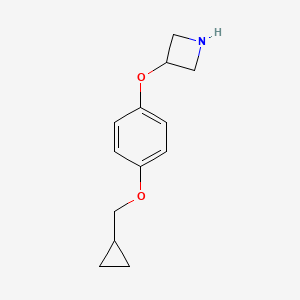
3-(4-Cyclopropylmethoxy-phenoxy)-azetidine
Vue d'ensemble
Description
3-(4-Cyclopropylmethoxy-phenoxy)-azetidine (abbreviated as CPA) is an organic compound that has been studied extensively in scientific research due to its potential applications in organic synthesis and drug design. CPA has a unique structure that contains both cyclopropyl and phenoxy groups, which gives it a wide range of properties that make it a versatile molecule. CPA has been studied for its ability to act as a catalyst, its ability to form strong bonds, and its potential to be used as a drug target.
Applications De Recherche Scientifique
Antitumor Properties
- Antiproliferative Compounds : Research has shown that certain compounds structurally related to 3-(4-Cyclopropylmethoxy-phenoxy)-azetidine, specifically 3-phenoxy-1,4-diarylazetidin-2-ones, have potent antiproliferative properties. These compounds, including trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, demonstrated significant activity against MCF-7 breast cancer cells, disrupting microtubular structures and causing G2/M arrest and apoptosis. They also interact at the colchicine-binding site on β-tubulin, indicating their potential as anticancer agents (Greene et al., 2016).
Synthesis and Reactivity
- Ring Transformation in Synthesis : A study on the reactivity of 2-(2-mesyloxyethyl)azetidines, closely related to 3-(4-Cyclopropylmethoxy-phenoxy)-azetidine, highlighted their use in stereoselective preparation of new 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines. This demonstrated the potential of such compounds in medicinal chemistry, as they provide easy access to various substituted piperidines (Mollet et al., 2011).
- Catalyzed Friedel-Crafts Reaction : Another research focused on the synthesis of 3,3-Diarylazetidines, involving a calcium(II)-catalyzed Friedel-Crafts reaction of azetidinols. This process allows for the creation of drug-like compounds through further derivatization, indicating the versatility of azetidine-based compounds in drug development (Denis et al., 2018).
Pharmacological Potential
- Anticancer Thiourea-Azetidine Hybrids : A series of thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety were designed and synthesized as potential antitumor agents. These compounds exhibited significant anticancer activity against various human cancer cell lines, showing more potency than Doxorubicin in certain cell lines. The compounds also demonstrated potential as VEGFR-2 inhibitors, highlighting their importance in cancer treatment (Parmar et al., 2021).
Miscellaneous Applications
- Azetidine Derivatives in Medicinal Chemistry : Azetidines and their derivatives, including compounds similar to 3-(4-Cyclopropylmethoxy-phenoxy)-azetidine, are important in medicinal chemistry. They have applications as amino acid surrogates, in peptidomimetic and nucleic acid chemistry, and also in catalytic processes. Their unique structure makes them candidates for ring-opening and expansion reactions, expanding their utility in synthetic chemistry (Mehra et al., 2017).
Propriétés
IUPAC Name |
3-[4-(cyclopropylmethoxy)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-10(1)9-15-11-3-5-12(6-4-11)16-13-7-14-8-13/h3-6,10,13-14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGMVZKRIYVALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)OC3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyclopropylmethoxy-phenoxy)-azetidine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


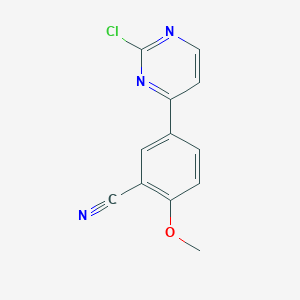
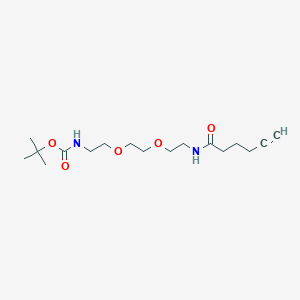
![4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde](/img/structure/B1407632.png)
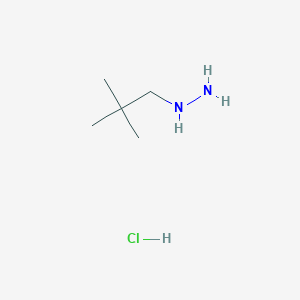
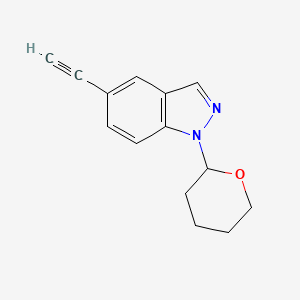
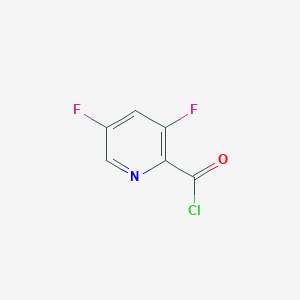
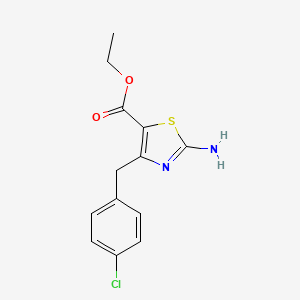
![1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate](/img/structure/B1407640.png)
